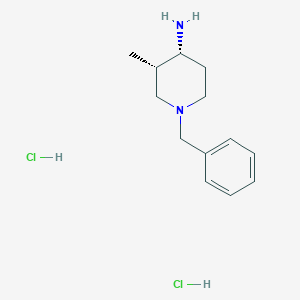

cis-1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cis-1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride is a useful research compound. Its molecular formula is C13H22Cl2N2 and its molecular weight is 277.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Cis-1-benzyl-3-methyl-piperidin-4-ylamine dihydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is a structural analog of various piperidine-based pharmaceuticals and is primarily studied for its interactions with neurotransmitter systems, particularly in the context of central nervous system (CNS) disorders.

The molecular formula of this compound is C₁₁H₁₅Cl₂N. The presence of a benzyl group and a methyl group on the piperidine ring contributes to its unique pharmacological properties. The dihydrochloride salt form enhances its solubility in aqueous environments, facilitating biological assays.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, including:

- Dopamine Receptors : It may act as a modulator of dopamine signaling, which is crucial in the treatment of psychiatric disorders.

- Serotonin Receptors : Potential effects on serotonin pathways suggest its role in mood regulation and anxiety disorders.

- Norepinephrine Receptors : Interaction with norepinephrine receptors may influence attention and arousal mechanisms.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antidepressant Effects : Studies have shown that compounds with similar structures can exhibit antidepressant-like effects in animal models, possibly through modulation of serotonin and norepinephrine levels.

- Analgesic Properties : Its potential as an analgesic agent has been explored, particularly in the context of neuropathic pain.

- Neuroprotective Effects : There is emerging evidence suggesting that it may protect neuronal cells from oxidative stress and apoptosis.

Research Findings

Recent studies have focused on the structure-activity relationships (SAR) of piperidine derivatives, including this compound. The following table summarizes key findings from various research studies:

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : In a preclinical trial, this compound was administered to mice with induced depression. Results indicated a marked improvement in behavior compared to controls, suggesting antidepressant properties.

- Case Study 2 : A study involving neuropathic pain models revealed that administration led to significant reductions in pain sensitivity, indicating potential as an analgesic agent.

- Case Study 3 : Neuroprotective effects were observed in vitro when neuronal cells were treated with the compound prior to exposure to neurotoxic agents, leading to increased cell viability.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Development : This compound is primarily utilized in the synthesis of drugs targeting the central nervous system. It has shown potential in treating various disorders related to neurotransmitter activity, such as anxiety, depression, and migraine. Research indicates that it can activate serotonin receptors without causing vasoconstriction, making it a candidate for treating serotonin-related disorders like migraines and other pain syndromes .

Neurotransmitter Modulation : The compound interacts with neurotransmitter receptors, influencing pathways associated with mood regulation, cognition, and behavior. It has been studied for its effects on serotonin metabolism and its potential role in alleviating symptoms of conditions such as generalized anxiety disorder and panic disorder .

Organic Synthesis Applications

Intermediate in Organic Synthesis : Cis-1-benzyl-3-methyl-piperidin-4-ylamine dihydrochloride serves as an intermediate in the synthesis of more complex organic molecules. Its derivatives can be modified to create a variety of substituted piperidine compounds, which are valuable in developing new pharmaceuticals .

Synthesis of Piperidine Derivatives : The compound is frequently employed as a precursor for synthesizing various piperidine derivatives that exhibit diverse biological activities. These derivatives are crucial for exploring structure-activity relationships in drug development .

Biological Studies

Structure-Activity Relationship Studies : Researchers utilize this compound to investigate the biological effects of piperidine derivatives. By modifying its structure, scientists can evaluate how changes impact biological activity, aiding in the design of more effective therapeutic agents .

Cytotoxicity Evaluations : Recent studies have evaluated the cytotoxic effects of compounds derived from this compound against various cancer cell lines. Such evaluations are essential for identifying potential anticancer agents .

Industrial Applications

Production of Fine Chemicals : In industrial settings, this compound is used to produce fine chemicals and specialty materials. Its ability to undergo various chemical reactions makes it a valuable asset in manufacturing processes .

Case Study 1: Treatment of Migraine

A study highlighted the efficacy of this compound in treating migraine by activating 5-HT receptors without vasoconstrictive side effects. This property suggests its potential as a safer alternative to traditional migraine medications .

Case Study 2: Anticancer Activity

Research involving derivatives of this compound demonstrated significant cytotoxicity against human cancer cell lines, including colon and breast cancer cells. The findings support further exploration into its use as an anticancer agent .

Properties

IUPAC Name |

(3S,4R)-1-benzyl-3-methylpiperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.2ClH/c1-11-9-15(8-7-13(11)14)10-12-5-3-2-4-6-12;;/h2-6,11,13H,7-10,14H2,1H3;2*1H/t11-,13+;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPZZZCZWHJKIAC-VZCPBZATSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1N)CC2=CC=CC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CC[C@H]1N)CC2=CC=CC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.